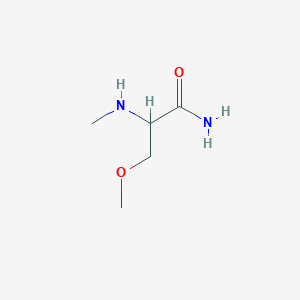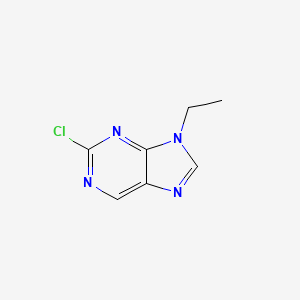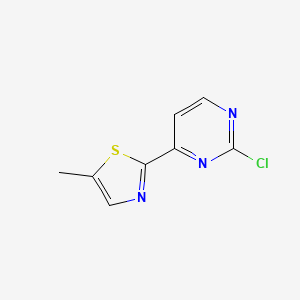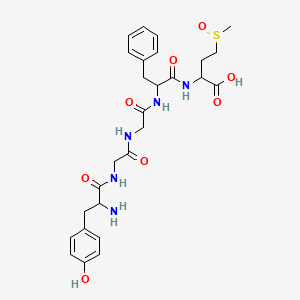![molecular formula C15H14N2S B12117739 1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)
1h-Indol-6-amine,4-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Indol-6-amine,4-[(phenylmethyl)thio]- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Preparation Methods
The synthesis of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1h-Indol-6-amine,4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
1h-Indol-6-amine,4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, they may inhibit enzymes or block receptor sites, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
1h-Indol-6-amine,4-[(phenylmethyl)thio]- can be compared with other similar indole derivatives, such as:
1h-Indole-3-carboxaldehyde: Known for its use in synthesizing more complex indole derivatives.
1h-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1h-Indole-3-acetic acid: A plant hormone involved in growth regulation.
The uniqueness of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C15H14N2S |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-1H-indol-6-amine |
InChI |
InChI=1S/C15H14N2S/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10,16H2 |
InChI Key |
BBVGGOAOFZVAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)


![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)



![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)

![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)


